N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864918-78-5
Cat. No.: VC5531995
Molecular Formula: C19H17N3O2S2
Molecular Weight: 383.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864918-78-5 |
---|---|
Molecular Formula | C19H17N3O2S2 |
Molecular Weight | 383.48 |
IUPAC Name | N-(4-acetylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-16(12)18-21-19(26-22-18)25-11-17(24)20-15-9-7-14(8-10-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
Standard InChI Key | LTNLEMZZZRWKBJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflecting its substitution pattern . Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃N₃O₃S₂ |
Molecular Weight | 429.6 g/mol |
SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
InChIKey | WRAYVGYTRBHRTP-UHFFFAOYSA-N |
The SMILES string delineates the o-tolyl group (2-methylphenyl) attached to the 3-position of the 1,2,4-thiadiazole ring, which is further connected to the acetamide moiety via a sulfur atom . The 4-acetylphenyl group introduces a ketone functionality, potentially influencing electronic properties and intermolecular interactions.
Crystallographic and Conformational Insights
While experimental crystallographic data are unavailable, computational modeling suggests that the thiadiazole ring adopts a planar configuration, with the o-tolyl group inducing steric hindrance at the 3-position. The acetyl group on the phenyl ring may participate in hydrogen bonding or dipole-dipole interactions, as observed in structurally related acetamide derivatives .
Synthesis and Manufacturing Considerations
Purification and Characterization
Purification likely involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel column chromatography). Structural confirmation employs:
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Spectroscopy: IR bands for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹)
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Mass Spectrometry: Molecular ion peak at m/z 429.6 consistent with the molecular formula
Physicochemical Properties
Experimental data collated from chemical registries reveal the following profile :
Property | Value |
---|---|
Appearance | Off-white to pale yellow solid |
Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |
Stability | Hygroscopic; decomposes above 200°C |
LogP (Predicted) | 3.8 ± 0.4 |
The limited aqueous solubility (logS ≈ -4.2) suggests formulation challenges for biological applications, necessitating prodrug strategies or nanoparticle encapsulation.
Applications and Future Research Directions
Current Applications
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Chemical Intermediate: Used in synthesizing heterocyclic libraries for high-throughput screening
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Materials Science: Thiadiazole derivatives serve as corrosion inhibitors in industrial coatings
Research Priorities
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and scalability
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ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models
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Target Deconvolution: Employ affinity chromatography to identify protein targets
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